physicochemical properties of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid
physicochemical properties of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid
Physicochemical Profiling of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic Acid: A Technical Guide for Drug Development
Executive Summary
7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid (often abbreviated as 7-(Cbz-amino)-2-methylheptanoic acid) is a highly specialized, orthogonally protected amino acid derivative. With the molecular formula C₁₆H₂₃NO₄ and a molecular weight of 293.36 g/mol , it serves as a critical building block in the synthesis of complex peptidomimetics, targeted drug delivery systems, and active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, detailing the causality behind its molecular behavior and providing self-validating experimental protocols for its characterization.
Part 1: Molecular Architecture and Predictive Physicochemical Profiling
The physicochemical behavior of 7-(((Benzyloxy)carbonyl)amino)-2-methylheptanoic acid is dictated by three distinct structural domains, each contributing specific properties to the molecule:
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The Carboxylic Acid Terminus (-COOH) : This moiety provides the molecule with its primary ionizable center. It exhibits weak acidity, with a predicted pKa in the range of 4.5 to 5.0. At physiological pH (7.4), this group is predominantly deprotonated, increasing the molecule's hydrophilicity in systemic circulation.
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The Aliphatic Backbone (C2-Methylheptyl Chain) : The seven-carbon chain imparts significant lipophilicity. Crucially, the methyl group at the C2 position introduces a chiral center and steric bulk. This steric hindrance is strategically utilized in drug design to restrict conformational flexibility and protect adjacent peptide bonds from enzymatic degradation (proteolysis).
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The Benzyloxycarbonyl (Cbz) Protecting Group : The Cbz group masks the terminal primary amine. By forming a stable carbamate linkage, it eliminates the amine's nucleophilicity and basicity[1]. The incorporation of the aromatic benzyl ring drastically increases the overall partition coefficient (LogP) of the molecule, shifting its solubility profile away from water and towards polar aprotic and chlorinated organic solvents (e.g., DMF, dichloromethane)[2][3]. Furthermore, the Cbz group is orthogonal to standard peptide synthesis conditions, remaining stable in the presence of mild acids (like TFA) and bases (like piperidine)[1][4].
Caption: Structural moieties of the compound and their direct influence on physicochemical properties.
Part 2: Experimental Determination of Physicochemical Properties
While predictive models are useful, regulatory compliance in drug development requires empirical validation. The following self-validating protocols are industry standards for characterizing protected amino acids.
Protocol 1: Potentiometric Titration for pKa Determination
Potentiometry is the gold standard for determining the acid dissociation constant (pKa) of the carboxylic acid group[5][6]. Because the Cbz group limits aqueous solubility, a co-solvent system is often required[5].
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Causality : The inflection point of the titration curve corresponds to the exact pH where the concentration of the unionized acid equals the ionized conjugate base, providing a highly accurate pKa value[5][7].
Step-by-Step Methodology :
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Calibration : Calibrate the combined pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) at a constant temperature of 25.0 ± 0.1 °C.
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Sample Preparation : Dissolve 10-20 mg of the compound in a 50% (v/v) methanol-water mixture to ensure complete dissolution[5].
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Titration : Add a standardized 0.1 M NaOH solution in 0.05 mL increments under constant stirring and nitrogen purging (to prevent CO₂ absorption)[7].
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Data Acquisition : Record the pH after each addition once the potential stabilizes.
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Analysis : Plot the first derivative of the titration curve (dpH/dV) to locate the equivalence point. Use the Yasuda-Shedlovsky extrapolation method across different co-solvent ratios to calculate the true aqueous pKa[5].
Protocol 2: Shake-Flask Method for Partition Coefficient (LogP)
The shake-flask method is the classical, highly reliable technique for determining the distribution of the drug between a lipophilic and a hydrophilic phase[8][9].
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Causality : By maintaining the aqueous phase at pH 2.0, the carboxylic acid is forced into its unionized state, ensuring that the measured distribution reflects the true intrinsic LogP rather than the pH-dependent LogD[7][9].
Step-by-Step Methodology :
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Phase Saturation : Mutually saturate 1-octanol and a 0.01 M HCl aqueous buffer (pH 2.0) by stirring them together for 24 hours.
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Solvation : Dissolve a known mass of the compound in the pre-saturated 1-octanol phase.
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Equilibration : Combine the octanol and aqueous phases in a separatory funnel (typical ratio 1:1) and shake vigorously via mechanical agitation for 24 hours at 25 °C[8].
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Separation : Transfer the emulsion to centrifuge tubes and centrifuge at 3000 rpm for 15 minutes to achieve complete phase separation.
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Quantification : Extract aliquots from both phases and quantify the compound concentration using RP-HPLC with UV detection[8][9]. Calculate LogP as log₁₀([Concentration in Octanol] / [Concentration in Water]).
Caption: Step-by-step experimental workflow for determining LogP using the shake-flask method.
Part 3: Deprotection Dynamics and Chemical Stability
The utility of 7-(Cbz-amino)-2-methylheptanoic acid lies in the controlled removal of the Cbz group to expose the reactive primary amine for subsequent peptide coupling. The Cbz group is highly resistant to basic conditions and mild acids, requiring specific cleavage protocols[1].
Protocol 3: Catalytic Hydrogenolysis of the Cbz Group
Catalytic hydrogenolysis is the most frequently employed method due to its high efficiency and the generation of volatile, easily removed byproducts (toluene and carbon dioxide)[1].
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Causality : The palladium catalyst facilitates the cleavage of the benzyl C-O bond via hydrogen insertion, releasing the free amine without affecting the aliphatic backbone or the carboxylic acid[1][10].
Step-by-Step Methodology :
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Dissolution : Dissolve the Cbz-protected amino acid (1.0 eq) in anhydrous methanol or ethyl acetate[1].
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Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) at a loading of 5-10 mol%[1]. (Safety Note: Pd/C is pyrophoric; add under an argon blanket).
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Hydrogenation : Evacuate the reaction flask and backfill with Hydrogen gas (H₂) using a balloon or Parr apparatus. Stir vigorously at room temperature[1].
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Monitoring : Monitor reaction progress via TLC or LC-MS until the starting material is completely consumed (typically 2-16 hours)[1].
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Workup : Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol. Concentrate the filtrate under reduced pressure to yield the free 7-amino-2-methylheptanoic acid. (Note: For substrates containing functional groups sensitive to hydrogenation, alternative Lewis acid-mediated cleavage using AlCl₃ in hexafluoroisopropanol (HFIP) can be employed as an orthogonal approach[10][11]).
Part 4: Data Presentation
The following table summarizes the theoretical and expected experimental physicochemical properties of 7-(Cbz-amino)-2-methylheptanoic acid, providing a reference framework for quality control and formulation development.
| Physicochemical Parameter | Predicted/Theoretical Value | Expected Experimental Range | Analytical Method |
| Molecular Weight | 293.36 g/mol | 293.36 ± 0.05 g/mol | High-Resolution Mass Spectrometry (HRMS) |
| Physical State | Solid | Solid (White to off-white powder) | Visual Inspection |
| pKa (Carboxylic Acid) | ~4.8 | 4.5 – 5.0 | Potentiometric Titration[6] |
| LogP (Octanol/Water) | ~3.5 | 3.2 – 3.8 | Shake-Flask Method / RP-HPLC[8] |
| Aqueous Solubility | Poor (< 1 mg/mL) | pH dependent (Higher at pH > 6) | Shake-Flask / UV-Vis[7] |
| Organic Solubility | High | Soluble in DCM, DMF, MeOH | Visual / Gravimetric[12] |
References
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Development of Methods for the Determination of pKa Values National Center for Biotechnology Information (PMC) URL:[Link][5]
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Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water Analytical Chemistry - ACS Publications URL:[Link][7]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry DergiPark URL:[Link][6]
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Prediction of Drug Lipophilicity Using Back Propagation Artificial Neural Network Modeling Oriental Journal of Chemistry URL:[Link][8]
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A New Simple Method for Determination of Partition Coefficient by Normal Phase Thin Layer Chromatography (TLC) Asian Journal of Research in Chemistry URL:[Link][9]
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Cbz-Protected Amino Groups Organic Chemistry Portal URL:[Link][10]
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Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP The Journal of Organic Chemistry - ACS Publications URL:[Link][11]
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Physical properties of N-Cbz-protected amino acids in methanol as predicted through molecular dynamics calculations ResearchGate URL:[Link][3]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Prediction of Drug Lipophilicity Using Back Propagation Artificial Neural Network Modeling – Oriental Journal of Chemistry [orientjchem.org]
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